
2,4-Dichloro-5-methoxyquinoline
Descripción general
Descripción
2,4-Dichloro-5-methoxyquinoline is a chemical compound with the molecular formula C9H6Cl2N2O . It has a molecular weight of 229.06 . This compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-methoxyquinoline involves several steps. For instance, one method involves the cyclization of 2-bromo-5-methoxyaniline and malonic acid, using POCl3 as a catalyst and solvent . Another method involves the synthesis of 2-amino-5-nitropyridine, followed by the synthesis of 2-hydroxy-5-nitropyridine, and finally the synthesis of 2-chloro-5-nitropyridine .Physical And Chemical Properties Analysis
2,4-Dichloro-5-methoxyquinoline has a molecular weight of 229.06 and is typically stored at room temperature in an inert atmosphere . It has a boiling point of 327.9±37.0 °C and a density of 1.384±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Chemosensory Applications
The compound 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, closely related to 2,4-Dichloro-5-methoxyquinoline, has been characterized for its selective response to Cd2+ ions over other tested metal ions via a notable increase in fluorescence. This characteristic makes it potentially useful for measuring Cd2+ concentrations in waste effluent streams and food products, indicating its utility in environmental monitoring and food safety applications (Prodi et al., 2001).
Synthetic Applications
A practical and scalable synthesis route utilizes 2,4-dichloro-3-fluoroquinoline, which is closely related to 2,4-Dichloro-5-methoxyquinoline, to produce halogenated quinoline building blocks, including 4-bromo-3-fluoro-6-methoxyoquinoline and 3-fluoro-4-iodo-6-methoxyoquinoline. These building blocks are crucial in antimicrobial drug discovery, suggesting the compound's relevance in developing new antibiotics and antimicrobial agents (Flagstad et al., 2014).
Structural and Spectroscopy Studies
Compounds such as methyl and phosphinyl derivatives of 2-methylquinolin-8-ol and related 5,7-dichloro-2-methylquinolin-8-ol, which are structurally similar to 2,4-Dichloro-5-methoxyquinoline, have been prepared and characterized through various spectroscopic methods. These studies include microanalysis, IR, UV–vis, and multinuclear NMR spectroscopy, as well as single-crystal X-ray diffraction, providing insights into the structural and electronic properties of these quinoline derivatives (Małecki et al., 2010).
Proton Sponge Synthesis
The synthesis of quinoline proton sponges, like 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, involves the use of compounds such as 2,4-dichloro-5-nitroquinolines, which bear structural similarities to 2,4-Dichloro-5-methoxyquinoline. These materials are interesting for their unique chemical properties, making them relevant in various fields of chemical research (Dyablo et al., 2015).
Direcciones Futuras
Quinoline derivatives, such as 2,4-Dichloro-5-methoxyquinoline, have been studied for their potential in drug discovery due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research could focus on optimizing the synthesis process and exploring the biological activities of these compounds .
Propiedades
IUPAC Name |
2,4-dichloro-5-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-8-4-2-3-7-10(8)6(11)5-9(12)13-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZVNZRSUZSYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-methoxyquinoline | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


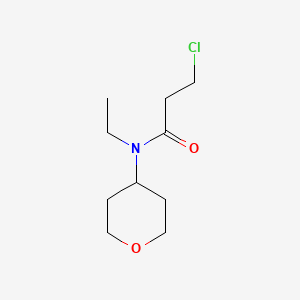
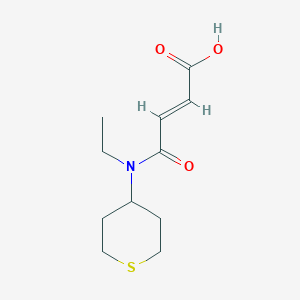
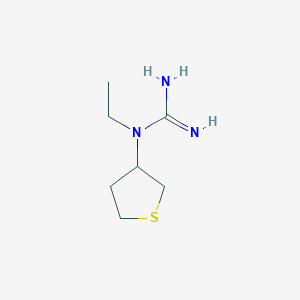
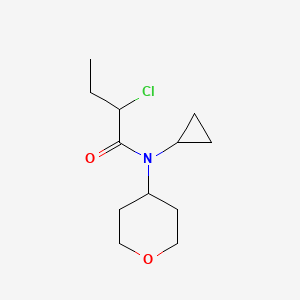
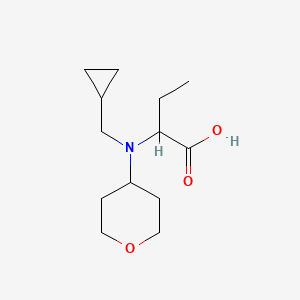


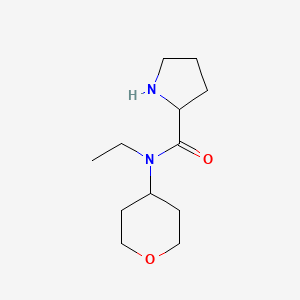

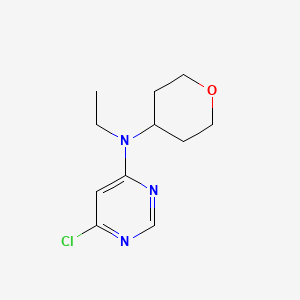
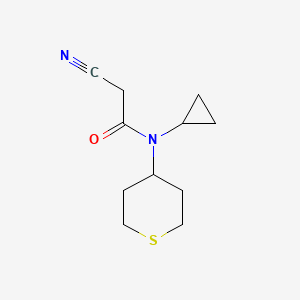
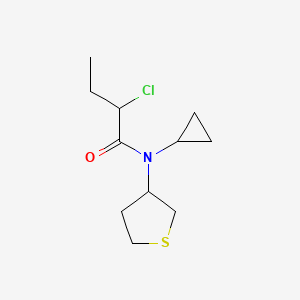
![2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1492870.png)